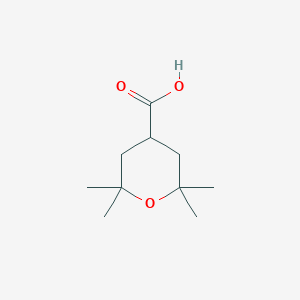![molecular formula C22H19N3O5 B2539096 methyl 5-((2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate CAS No. 921526-57-0](/img/structure/B2539096.png)
methyl 5-((2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-((2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate is a synthetic compound known for its versatile properties and applications in various scientific fields. It is an interesting molecule due to its complex structure and potential biological activities. This compound finds its relevance in the study of organic chemistry, pharmacology, and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of methyl 5-((2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate typically involves multi-step organic synthesis. The starting materials might include substituted pyrimidines and furans, which undergo condensation reactions under controlled temperature and pressure.
Reaction Conditions: The synthesis requires solvents such as dichloromethane or toluene, and reagents like strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide), alongside catalysts like palladium on carbon or other metal catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production would be scaled up using batch or continuous flow processes. Optimization of reaction parameters such as temperature, solvent choice, and reaction time is crucial to achieve high yields and purity. Often, purification techniques like crystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where it might form various oxidative derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted, oxidized, or reduced forms of the original compound.
Applications De Recherche Scientifique
Chemistry: Utilized in the study of reaction mechanisms, synthesis of complex molecules, and the development of novel organic reactions.
Biology: Explored for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis or as a lead compound for developing new pharmaceuticals.
Industry: Used in the development of materials with unique properties, such as polymers, coatings, and dyes.
Mécanisme D'action
Molecular Targets and Pathways
The mechanism of action of methyl 5-((2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate certain pathways, affecting cellular functions.
For instance, it might interact with nucleic acids or proteins, leading to modulation of gene expression or enzymatic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds: Examples include other pyrido[3,2-d]pyrimidine derivatives and furan carboxylates.
Uniqueness: Methyl 5-((2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate is unique due to its specific structural features, which confer distinct reactivity and potential biological activities compared to similar compounds.
This compound holds promise for further research and development in multiple scientific disciplines, offering a wide array of applications and opportunities for discovery.
Propriétés
IUPAC Name |
methyl 5-[[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c1-29-21(27)18-10-9-16(30-18)14-25-17-8-5-12-23-19(17)20(26)24(22(25)28)13-11-15-6-3-2-4-7-15/h2-10,12H,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHKOIXBPLHSAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-1,3-benzodiazol-1-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2539015.png)
![4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2539016.png)

![2,6-dichloro-N-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2539018.png)
![(2E)-3-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE](/img/structure/B2539019.png)

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2539021.png)

![2-(3-Chlorophenyl)-7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2539028.png)

![1-[2-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2539032.png)
![4-cyclopentaneamido-N-[2-(4-methoxybenzenesulfonamido)ethyl]benzamide](/img/structure/B2539034.png)

